Compound Description: YM-16638 is a potent and orally active leukotriene antagonist. Studies demonstrated its antagonistic effects against contractions induced by leukotrienes (LTC4, LTD4, LTE4) in both guinea pig and human airway smooth muscle preparations. []
Compound Description: This compound incorporates both 1,3,4-thiadiazole and 1,2,3-triazole rings in its structure. Its crystal structure reveals intra- and intermolecular hydrogen bonding interactions contributing to its stability. []
Relevance: While sharing the 1,3,4-thiadiazole moiety with 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, this compound showcases the potential for incorporating other heterocyclic systems, like the 1,2,3-triazole ring, into the structure. This strategy allows for exploring diverse molecular architectures and potential synergistic biological effects arising from the combination of different heterocycles. []
Compound Description: A series of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives were synthesized and evaluated for their antifungal activities. Some derivatives exhibited significant antifungal activity against Epidermophyton floccosum, Mucor racemosus, Helminthosporium maydis, Sclerotinia sclerotiorum, and Botrytis cinerea. []
Relevance: These derivatives highlight the potential of combining the 1,3,4-thiadiazole ring with other heterocyclic systems, like thiochromanones, to develop novel antifungal agents. While the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, features a benzamide group, these derivatives incorporate a formamide linker connected to a thiochromanone moiety, demonstrating the possibility of diverse structural modifications for exploring biological activities. []
Compound Description: This compound contains a 1,3,4-thiadiazole ring with a β-d-glucopyranosylthio substituent at the 5-position and a 4-methylphenyl group attached to the 2-amino group. Its crystal structure reveals hydrogen bonding networks contributing to its stability. []
Relevance: This compound exemplifies the possibility of attaching sugar moieties to the 1,3,4-thiadiazole ring, potentially influencing its pharmacokinetic properties and enabling interactions with biological targets. This contrasts with the 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide structure, which features a benzamide substituent, highlighting the versatility of the thiadiazole scaffold for accommodating diverse functional groups at different positions. []
Compound Description: This benzenesulfonic acid derivative containing both 1,3,4-thiadiazole and 1,2,3-triazole rings was unexpectedly synthesized through a ring closure reaction. It demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli. []
Relevance: This compound highlights the synthetic versatility of the 1,3,4-thiadiazole core and its ability to undergo unexpected transformations. Furthermore, incorporating the sulfonic acid group underscores the potential for introducing acidic functionalities into the structure, potentially influencing its physicochemical properties and biological activity. Compared to the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, this example demonstrates a significantly different substitution pattern on the thiadiazole ring, allowing for exploration of various structure-activity relationships. []
Compound Description: A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were designed, synthesized, and screened for their inhibitory potential against human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. []
Relevance: This series of compounds showcases the exploration of different heterocyclic cores, including both isoxazole and 1,3,4-thiadiazole, for developing carbonic anhydrase inhibitors. The presence of a sulfonamide group, while linked differently compared to the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, highlights the importance of this functional group in targeting CA enzymes and its potential relevance in the context of thiadiazole-containing compounds. []
Compound Description: Trans-PPL9 incorporates a 1,3,4-thiadiazole ring within a larger conjugated system, including a pyridine ring and a di-p-tolylamino-substituted benzylidene moiety. The crystal structure and theoretical calculations provided insights into its electronic and geometric structure. []
Relevance: Trans-PPL9 highlights the potential of incorporating the 1,3,4-thiadiazole unit within extended conjugated systems, which can influence its electronic properties and potentially lead to applications in optoelectronics. Compared to the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, trans-PPL9 demonstrates a different substitution pattern, replacing the benzamide moiety with an imine linker connected to a complex aromatic system. []
Compound Description: This series of compounds focuses on modifying the substituents of the 1,3,4-thiadiazole ring to modulate the splicing of the survival motor neuron 2 (SMN2) gene, potentially offering therapeutic benefits for spinal muscular atrophy (SMA). []
Relevance: These derivatives demonstrate the potential of exploring diverse substitutions around the 1,3,4-thiadiazole core to achieve specific biological activities, in this case, SMN2 splicing modulation. This study highlights the importance of understanding the structure-activity relationship for developing targeted therapeutics. Compared to 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, these derivatives introduce a piperidine ring and explore various aryl substituents, showcasing the wide range of possible modifications on the thiadiazole scaffold. []
Compound Description: This complex molecule combines 1,3,4-thiadiazole and pyrazolone rings, connected via a sulfide linkage to an acetamide group further substituted with a tetrahydrobenzothiophene moiety. Molecular docking studies suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor. []
Relevance: This compound showcases the possibility of integrating the 1,3,4-thiadiazole ring into complex structures containing multiple heterocyclic systems and diverse functional groups. Its potential anti-inflammatory activity through 5-LOX inhibition highlights the value of exploring such hybrid molecules. Compared to the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, this molecule exemplifies a significantly different substitution pattern on the thiadiazole ring, incorporating a sulfide linker, an acetamide group, and a complex heterocyclic substituent. []
Compound Description: This series of compounds utilizes 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane as a core scaffold for developing allosteric inhibitors of kidney-type glutaminase (GLS), a potential target for cancer therapy. []
Relevance: This series of compounds exemplifies the design of allosteric inhibitors based on the 1,3,4-thiadiazole scaffold, specifically targeting GLS. The use of a butane linker to connect two 1,3,4-thiadiazole rings demonstrates a different approach compared to the single thiadiazole ring present in the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide. These examples highlight the potential of developing dimeric structures based on thiadiazole for modulating enzyme activity. []
N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines
Compound Description: A series of N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited promising activity against S. aureus, E. coli, and Candida albicans. []
Relevance: These derivatives demonstrate the potential of modifying the 2-amino group of 5-aryl-1,3,4-thiadiazol-2-amines with various acyl groups to generate compounds with antibacterial and antifungal properties. While 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide features a benzamide group, these derivatives incorporate a wider range of acyl substituents, highlighting the structural diversity possible at this position and its impact on biological activity. []
Compound Description: A series of substituted -N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. Some of these compounds exhibited promising antitubercular activity. []
Relevance: These derivatives are structurally similar to 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, as they share the core structure of N-(1,3,4-thiadiazol-2-yl)benzamide. The key structural difference lies in the substituent at the 5-position of the thiadiazole ring. This series of compounds highlights the significance of modifying the 5-position of the thiadiazole ring for developing new antitubercular agents. []
Compound Description: This compound comprises a 1,3,4-thiadiazole ring linked through a sulfur atom to an acetylpiperidinone moiety. Its crystal structure reveals the conformation of the molecule and intermolecular interactions. []
Relevance: This compound highlights the versatility of the 1,3,4-thiadiazole scaffold for forming connections through various atoms, such as the sulfur atom in this case, leading to diverse molecular architectures. This contrasts with 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, which features a direct nitrogen-carbon bond connecting the thiadiazole and benzamide moieties. []
Compound Description: A series of 4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)-1,3,4-thiadiazol-2-yl)-phenyl-acetate derivatives, derived from salicaldehyde, were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities. Some of these compounds exhibited promising activity against various bacterial and fungal strains, as well as against MCF-7 (breast cancer) and HeLa (cervical carcinoma) cell lines. []
Relevance: This series of compounds highlights the potential of combining 1,3,4-thiadiazole with other heterocyclic systems like thiazolidinones for developing new antimicrobial and anticancer agents. While the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, features a benzamide group directly attached to the thiadiazole ring, these derivatives incorporate a phenyl acetate linker connected to a thiazolidinone moiety. This structural variation allows for exploring different points of diversity and potentially influencing the overall biological activity profile. []
Compound Description: A series of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were designed and synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI). The study revealed structure-activity relationships, with longer alkyl chains at the 5-position of the thiadiazole ring and substitution at the 4-position of the benzene ring leading to higher KARI inhibitory activity. [, ]
Relevance: These thiourea derivatives emphasize the significance of the 5-position substituent on the 1,3,4-thiadiazole ring for KARI inhibition. While 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide has a propyl group at the 4-position of the benzamide ring, these derivatives demonstrate that modifying the 5-position on the thiadiazole itself can be crucial for biological activity. The thiourea moiety, distinct from the benzamide in the target compound, further highlights the exploration of alternative functionalities for interacting with the biological target. [, ]
Compound Description: A series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas were designed and synthesized as potential cytokinin analogs. These compounds feature a urea linker connecting the 1,3,4-thiadiazole ring to a substituted phenyl ring, and they exhibited promising cytokinin activity in preliminary bioassays. []
Relevance: These urea derivatives emphasize the potential of incorporating a pyridine ring into the 1,3,4-thiadiazole scaffold for developing compounds with cytokinin activity. Compared to 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, which has a benzamide group directly linked to the thiadiazole ring, these derivatives utilize a urea linker to connect the thiadiazole to a substituted phenyl ring. This structural difference highlights the possibility of employing alternative linkers and incorporating additional heterocycles to modulate biological activity. []
Compound Description: This compound comprises a 1,3,4-thiadiazole ring connected to a thiazolidinone ring and a 2,4-dichlorophenyl group. The crystal structure revealed its conformation and intermolecular interactions. []
Relevance: This compound, similar to other examples discussed, demonstrates the potential of combining 1,3,4-thiadiazole with other heterocyclic systems like thiazolidinones for exploring diverse biological activities. While the target compound, 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, features a benzamide group, this compound incorporates a thiazolidinone moiety connected directly to the thiadiazole ring. This structural variation highlights the versatility of the thiadiazole scaffold for accommodating different heterocyclic substituents and exploring their potential synergistic effects. []
Compound Description: This compound is a non-condensed pyrazoline-thiadiazole hybrid molecule also containing dichloroacetic acid moiety, synthesized using a cost-effective approach. Its anticancer activity was evaluated in vitro using the NCI DTP protocol. []
Relevance: This compound, similar to 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, showcases the potential of 1,3,4-thiadiazole derivatives as anticancer agents. The structural difference lies in the substituent at the 2-position of the thiadiazole ring, where this compound features a complex substituent containing pyrazoline and dichloroacetic acid moieties, while the target compound has a simpler benzamide group. This example highlights the possibility of developing structurally diverse 1,3,4-thiadiazole derivatives for anticancer drug discovery. []
(S)-4-(5-(1-((1,3,4-thiadiazol-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5H-chromeno[2,3-b]pyridin-2-yl)-2-fluoro-N,N-dimethylbenzamide (BMS-776532) and its methylene homologue (BMS-791826)
Compound Description: BMS-776532 and its methylene homologue, BMS-791826, are structurally novel selective glucocorticoid receptor (GR) modulators. They contain an azaxanthene core with a 1,3,4-thiadiazol-2-amine substituent. These compounds displayed anti-inflammatory activity comparable to prednisolone. []
Relevance: BMS-776532 and BMS-791826 are structurally distinct from 4-propyl-N-1,3,4-thiadiazol-2-ylbenzamide, but they share the 1,3,4-thiadiazol-2-amine moiety. These compounds demonstrate the versatility of the 1,3,4-thiadiazol-2-amine scaffold in designing potent and selective GR modulators, highlighting the potential of this pharmacophore for developing novel anti-inflammatory agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.